molecular formula C4H10MgO B1354438 Magnesium tert-butoxide CAS No. 32149-57-8

Magnesium tert-butoxide

Cat. No.: B1354438
CAS No.: 32149-57-8
M. Wt: 98.43 g/mol
InChI Key: YJEURMNULDBJRQ-UHFFFAOYSA-N
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Description

Magnesium tert-butoxide is a white crystalline solid characterized by its magnesium and tert-butoxide functional groups . It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations . It is also used as a pharmaceutical intermediate and in deprotonation reactions for organic syntheses .


Synthesis Analysis

The compound can be synthesized by reacting diethylmagnesium with tert-butanol in dry hexanes for 24 hours . The solvent is then removed in vacuo to give a white powder . Another method involves adding trimethyl carbinol ester and catalyzer TZB in a reaction vessel, then under nitrogen protection, adding rudimentary magnesium alkoxide, refluxing for 0.5-5 hours, and finally washing and drying the gained filter cake .


Molecular Structure Analysis

The molecular structure of this compound is Mg(OR)2, where R is an alkyl group . The compound has a molecular weight of 170.53 g/mol .


Chemical Reactions Analysis

This compound is used in various chemical reactions. It is used in deprotonation reactions for organic syntheses . It is also used in the preparation of certain medicines .


Physical And Chemical Properties Analysis

This compound has a flash point of 11.7 °C and a boiling point of 84.6 °C at 760 mmHg . It is supplied in the form of a white to gray powder . It is highly sensitive to moisture .

Scientific Research Applications

1. Nanoparticle Synthesis

Magnesium tert-butoxide has been utilized in the synthesis of nanoparticles. For instance, it was used in the successful creation of magnesium aluminate (MgAl2O4) nanoparticles through the thermal decomposition process. This method involved varying reactor temperatures and resulted in the production of particles with crystalline structures at higher temperatures (Park et al., 2006).

2. Chemical Synthesis

The compound has also been a part of chemical synthesis processes. In one example, it played a role in the formation of [tri(tert-butoxy)silyl]methylmagnesium chloride, a compound whose structure was confirmed through various spectroscopic methods (Bykova et al., 2012).

3. Catalyst in Chemical Reactions

This compound has been shown to act as a catalyst in chemical reactions. For example, the compound was used in the ring-opening polymerization of ε-Caprolactone and l-Lactide, showcasing its efficiency as a catalyst in controlled polymerization processes (Shueh et al., 2004).

4. Material Synthesis

In material science, this compound has been involved in the synthesis of materials like magnesium–aluminum layered double hydroxide. This process utilized the compound to facilitate the intercalation of ethylene glycol, demonstrating its role in the creation of novel materials (Wang et al., 2014).

5. Development of Battery Technologies

This compound has been a part of innovative battery technology development. For instance, a study highlighted its use in forming a stable solid electrolyte interphase on magnesium-metal anodes, contributing significantly to the advancement of magnesium battery technologies (Xiao et al., 2022).

Safety and Hazards

Magnesium tert-butoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled and reacts violently with water .

Future Directions

The Magnesium Tert-Butoxide market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy . The growth trajectory in the this compound market is intricately linked with an unwavering commitment to continuous improvement . Companies that make the deliberate choice to prioritize the ongoing refinement of their processes, products, and customer experiences position themselves as true market leaders .

Biochemical Analysis

Biochemical Properties

Magnesium tert-butoxide plays a significant role in biochemical reactions, particularly in the deprotonation of weak acids and the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules by acting as a strong base, facilitating the removal of protons from substrates. This interaction often leads to the activation or inhibition of specific biochemical pathways. For example, this compound can interact with enzymes involved in the synthesis of complex organic molecules, enhancing their catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its strong basicity and ability to deprotonate substrates. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and altering their conformation and activity. This can result in the activation or inhibition of enzymatic reactions, leading to changes in cellular processes. This compound can also influence gene expression by interacting with DNA and RNA molecules, affecting the transcription and translation of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can affect the activity of enzymes involved in the synthesis and degradation of organic molecules, leading to changes in the overall metabolic profile of cells. The compound’s strong basicity allows it to participate in deprotonation reactions, which are crucial for many metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions, as it ensures that this compound interacts with the appropriate biomolecules and enzymes within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Magnesium tert-butoxide can be achieved through the reaction of Magnesium metal with tert-butanol in the presence of a catalyst.", "Starting Materials": [ "Magnesium metal", "tert-butanol", "Catalyst (such as iodine or magnesium chloride)" ], "Reaction": [ "Add Magnesium metal to a flask containing tert-butanol and a small amount of catalyst", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted Magnesium metal", "Evaporate the solvent to obtain Magnesium tert-butoxide as a white solid" ] }

32149-57-8

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

IUPAC Name

magnesium;2-methylpropan-2-olate

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

32149-57-8

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.0 g (370 mmol) of powdered magnesium (Timminco <150 μm) were suspended in 480 g of water-free THF in a 1 liter double-walled glass reaction vessel with a reflex cooler, internal thermometer and drip funnel and was mixed with 1.9 g (11 mmol, 3 mol %) of anthracene. The mixture was then heated to 50° C. After approximately 20 minutes the solution became orange in colour due to the formation of the Mg-anthracene adduct. 51 g (750 mmol) of isoprene were then dipped in within 10 min, and stirring took place for 1.5 hours at an internal temperature of between 50 and 55° C. A sample was taken and was titrated for total base content: the base content of 0.29 mmol/g was equivalent to reaction of approximately 21% of the total magnesium used. A mixture of 58 g of t-butanol (780 mmol) and 6 g of isoprene (90 mmol) was then added within 130 minutes. In the course of this care was taken to see that the colour deriving from the Mg-anthracene complex did not disappear.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
double-walled glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
58 g
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Six
Name
Magnesium Tert. Butoxide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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